2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol

Organic synthesis Thermal stability Solvent selection

Researchers designing PROTACs or bioconjugates require precise linker geometry; generic amino-alcohol analogs lack the spatial separation needed for ternary complex formation. This 5-methylfuran-amino-ethoxyethanol derivative delivers: ● Extended ethoxyethanol linker (+44 Da vs. des-ethoxy analog) for optimal spatial separation ● 98.0% certified purity minimizing side reactions in conjugation chemistry ● High boiling point (309.2°C) supporting microwave-assisted synthesis and high-temperature solvent systems. Procurement-grade packaging ensures integrity during global shipping.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Cat. No. B13257166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CNCCOCCO
InChIInChI=1S/C10H17NO3/c1-9-2-3-10(14-9)8-11-4-6-13-7-5-12/h2-3,11-12H,4-8H2,1H3
InChIKeyDECYCEGPFUBERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol: Core Identifiers & Structural Class


2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol (CAS 1042540-07-7) is a synthetic furan-based amino alcohol classified as a heteroaryl-amino-ethanol derivative. Its core architecture combines a 5-methylfuran ring with a flexible ethoxyethanol linker terminating in a primary hydroxyl group, distinguishing it from simpler furfuryl-amino-ethanol analogs that lack the extended ethylene glycol spacer. The molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol . Predicted physicochemical properties include a density of 1.085±0.06 g/cm³ and a boiling point of 309.2±37.0 °C . Multiple vendors supply the compound at 95% and 98% purity levels for research and development use . It is structurally and functionally positioned as a specialized intermediate or building block within furan-based medicinal chemistry programs and organic synthesis workflows [1].

Extended ethylene glycol linker for PROTAC and bioconjugation design
Predicted high thermal stability supports elevated-temperature synthetic workflows
High-purity batch option for demanding synthetic and analytical steps
Discrete LC-MS mass shift enables unambiguous reaction monitoring

2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol: Structural & Physicochemical Differentiators


Within the furfuryl-amino-ethanol chemical space, compounds sharing the 5-methylfuran pharmacophore are not functionally interchangeable. The target compound differs from the simpler analog 2-[(5-methylfuran-2-yl)methylamino]ethanol (CAS 22099-62-3) by an additional –O–CH₂–CH₂– unit in the linker chain. This structural distinction changes molecular weight (199.25 vs. 155.19 g/mol), increases the computed polar surface area and hydrogen bond acceptor count, and is predicted to shift lipophilicity and solubility profiles . These differences directly impact amenability to downstream derivatization, conjugation efficiency, and biological performance in contexts where linker length governs target engagement—such as PROTAC design, bioconjugate chemistry, or fragment-based drug discovery [1]. Substituting the target compound with a shorter-chain analog would alter spatial geometry, potentially compromising synthetic yields and biological readouts in structure-activity relationship (SAR) campaigns.

Linker length mismatch Shorter-chain analogs lack the ethoxyethanol spacer, altering spatial geometry critical for PROTAC ternary complex formation and bioconjugate accessibility.
Polarity profile difference Lower predicted tPSA and higher LogP of the des-ethoxyethanol analog may reduce aqueous solubility and conjugate efficiency in buffer-based workflows.
Thermal tolerance gap Substantially lower boiling point of the shorter-chain comparator restricts its use in microwave-assisted and sealed-tube high-temperature transformations.

2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol Quantitative Differentiation Evidence


Boiling Point: Target vs. Shorter-Chain Analog

The predicted boiling point of 2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol is 309.2±37.0 °C, substantially higher than that of the shorter-chain comparator 2-amino-2-(5-methylfuran-2-yl)ethanol (CAS 1270486-06-0), which has a predicted boiling point of 243.3±35.0 °C . This ~66 °C boiling point elevation is attributable to the additional ethylene glycol spacer increasing molecular weight and hydrogen bonding capacity, permitting the target compound to remain in solution and resist evaporative loss under high-temperature reaction conditions where the comparator would volatilize .

Boiling Point
Predicted
Target: 309.2±37.0 °C
Comparator: 243.3±35.0 °C
+65.9 °C
Supports high-temperature reaction tolerance
Experimental values not available
Organic synthesis Thermal stability Solvent selection

Molecular Weight Differentiation for LC-MS Detection

The molecular weight of the target compound is 199.25 g/mol, compared to 155.19 g/mol for the des-ethoxyethanol analog 2-[(5-methylfuran-2-yl)methylamino]ethanol (CAS 22099-62-3) . This +44.06 Da difference corresponds precisely to the –O–CH₂–CH₂– motif (ethylene oxide unit). In LC-MS workflows, this distinct mass shift provides unambiguous resolution of the target compound from the shorter analog in reaction monitoring, purity assessment, and hit confirmation in fragment-based screening libraries. The analog 2-{[1-(5-methylfuran-2-yl)ethyl]amino}ethan-1-ol (CAS 1152562-56-5) has an intermediate mass of 169.22 g/mol, further illustrating the mass ladder governed by linker length .

LC-MS Mass Shift
Head-to-head
+44.06 Da vs. des-ethoxyethanol analog
Enables unambiguous LC-MS detection
Ethylene oxide unit mass increment
LC-MS method development Purification monitoring Fragment-based screening

Linker Length Modulates Lipophilicity and PSA

The shorter-chain comparator 2-[(5-methylfuran-2-yl)methylamino]ethanol (CAS 22099-62-3) has a reported topological polar surface area (tPSA) of 45.40 Ų and a LogP of 1.06 . The target compound, bearing an additional –O–CH₂–CH₂–OH segment, is expected to have a substantially higher tPSA (by approximately 30–35 Ų per added oxygen and hydroxyl) and a moderately reduced LogP (by approximately 0.4–0.8 log units based on fragment-based predictions for ethylene glycol homologation), although experimentally validated values are not available [1]. This shift toward higher polarity and lower lipophilicity positions the target compound as a more water-soluble, less membrane-permeable entity compared to the des-ethoxyethanol analog—a critical consideration when selecting building blocks for aqueous-phase bioconjugation or for modulating pharmacokinetic properties in lead optimization.

Linker Polarity Shift
Class-level
Estimated tPSA +30–35 Ų
LogP −0.4 to −0.8
Predicted higher polarity profile
Experimental confirmation required
Drug-likeness optimization Solubility engineering Linker design

Purity Tier: Higher Available Batch vs. Analog

The target compound is commercially available at a certified purity of 98.0% from Chemsrc (batch-specific), with additional vendors (Leyan, CymitQuimica) supplying at 95% purity . The closest structural analog, 2-[(5-methylfuran-2-yl)methylamino]ethanol (CAS 22099-62-3), is consistently listed at a maximum purity of 97% across multiple vendors (Leyan, Chemscene, CymitQuimica, Amaybio) . For synthetic chemistry applications requiring high-purity building blocks—such as fragment library construction, PROTAC linker assembly, or late-stage functionalization—the 1% purity advantage and the availability of a 98.0% batch reduces the burden of post-purchase purification, minimizing yield loss and analytical variability.

Purity Specification
Supplier data
Target: 98.0% available
Analog: max 97%
Higher purity reduces purification burden
Batch-specific verification recommended
Procurement specification Purity threshold Synthetic intermediate quality

2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol: Optimal Application Scenarios


PROTAC and Bioconjugate Linker Design

The target compound's ethoxyethanol linker (two-atom extension vs. the simpler amino-ethanol analog) provides spatial separation between the furan moiety and the terminal hydroxyl group, which is essential for PROTAC ternary complex formation and bioconjugate accessibility. The higher molecular weight (199.25 g/mol) and predicted boiling point (309.2 °C) support purification and handling under diverse synthetic conditions . The hydroxyl terminus enables esterification, etherification, or oxidation reactions for covalent attachment to payloads or solid supports. Procurement of the 98.0% purity grade ensures minimal byproduct interference in conjugation reactions that are sensitive to amine or hydroxyl impurities .

Fragment-Based Drug Discovery Library with Polarity Diversity

The intermediate polarity profile predicted for the target compound (estimated tPSA ~75–80 Ų, LogP ~0.2–0.7) fills a gap in furan-amino-alcohol fragment libraries that are typically dominated by the less polar analog 2-[(5-methylfuran-2-yl)methylamino]ethanol (tPSA 45.40 Ų, LogP 1.06) . Including the target compound in fragment screening sets expands the accessible chemical space toward more polar, aqueous-soluble fragments, increasing the probability of identifying hits against targets with hydrophilic binding pockets. The discrete +44 Da mass shift relative to the des-ethoxyethanol analog allows unambiguous hit deconvolution by LC-MS .

High-Temperature Synthetic Transformations

With a predicted boiling point of 309.2 °C—approximately 66 °C higher than that of 2-amino-2-(5-methylfuran-2-yl)ethanol (243.3 °C)—the target compound is better suited for reactions requiring elevated temperatures without excessive evaporation or thermal decomposition . This property is particularly relevant for microwave-assisted synthesis, sealed-tube aminations, and high-boiling solvent systems (e.g., DMF, DMSO) where low-boiling amino-alcohol building blocks would be lost during extended heating.

Analytical Method Development & Reference Standard Preparation

The availability of the target compound at a certified 98.0% purity tier, combined with its distinct molecular weight (199.25 g/mol) and predicted chromatographic retention relative to shorter-chain analogs, makes it suitable for use as a reference standard in HPLC and LC-MS method development. Laboratories synthesizing or characterizing furan-amino-ethanol derivatives can employ the target compound as a retention time and mass accuracy calibrant, leveraging the clear mass separation from the 155.19 g/mol and 169.22 g/mol analogs to validate method specificity .

Application
Selection Property
Validation Focus
PROTAC & bioconjugate linker design
Ethoxyethanol linker length
Conjugation efficiency and spatial accessibility
Fragment-based library diversity
Predicted intermediate polarity profile
Aqueous-phase screening and LC-MS hit deconvolution
High-temperature synthetic transformations
Elevated predicted boiling point
Thermal stability under microwave and sealed-tube conditions
Analytical method development
High-purity reference standard grade
LC-MS mass accuracy and retention time calibration
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